7-(((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is a fluorogenic substrate commonly used in enzymatic assays to detect and quantify the activity of β-glucosidase enzymes . This compound is particularly valuable in biochemical research due to its ability to release a fluorescent molecule upon enzymatic cleavage, making it a sensitive and specific indicator of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside involves the glycosylation of 4-methylumbelliferone with a suitable glucosamine derivative. The reaction typically requires the use of a glycosyl donor, such as a protected glucosamine derivative, and a glycosyl acceptor, such as 4-methylumbelliferone . The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation reaction .
Industrial Production Methods: Industrial production of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . The use of automated synthesis equipment and high-throughput screening methods can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by β-glucosidase enzymes, resulting in the release of 4-methylumbelliferone, a fluorescent molecule . This reaction is highly specific and occurs under mild conditions, making it suitable for use in various biochemical assays .
Common Reagents and Conditions: The enzymatic hydrolysis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside typically requires the presence of β-glucosidase enzymes and a suitable buffer system to maintain the pH and ionic strength of the reaction mixture . Commonly used buffers include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed: The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is 4-methylumbelliferone . This compound exhibits strong fluorescence, which can be easily detected and quantified using a fluorometer .
Scientific Research Applications
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a fluorogenic substrate in enzymatic assays to study the activity and kinetics of β-glucosidase enzymes . It is also employed in high-throughput screening assays to identify potential inhibitors or activators of these enzymes .
Biology: In biological research, 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is used to investigate the role of β-glucosidase enzymes in various cellular processes . It is also utilized in studies of lysosomal storage disorders, such as Tay-Sachs disease, where β-glucosidase activity is impaired .
Medicine: In medicine, this compound is used in diagnostic assays to measure β-glucosidase activity in clinical samples . It is particularly valuable in the diagnosis of lysosomal storage disorders and other metabolic diseases .
Industry: In the industrial sector, 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is used in quality control assays to monitor the activity of β-glucosidase enzymes in various biotechnological processes . It is also employed in the development of enzyme-based biosensors for environmental monitoring and food safety applications .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside involves the enzymatic hydrolysis of the glycosidic bond by β-glucosidase enzymes . This reaction results in the release of 4-methylumbelliferone, a fluorescent molecule that can be detected and quantified using a fluorometer . The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise measurement of β-glucosidase activity in various samples .
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
Uniqueness: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substrate properties for β-glucosidase enzymes . Unlike other similar compounds, it releases 4-methylumbelliferone upon enzymatic cleavage, which exhibits strong fluorescence and allows for highly sensitive and specific detection of enzyme activity . This makes it particularly valuable in diagnostic assays and high-throughput screening applications .
Properties
IUPAC Name |
7-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYRVZLJCNXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.